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Compound of Interest

Compound Name: Autophagy-IN-3

Cat. No.: B12374016 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
3-Methyladenine (3-MA), often referred to in experimental contexts and supplier catalogues

with identifiers such as Autophagy-IN-3, is a widely utilized small molecule in cell biology and

biomedical research. It is best known for its role as an inhibitor of autophagy, a fundamental

cellular process for the degradation and recycling of cellular components. This guide provides a

comprehensive overview of the chemical structure, properties, mechanism of action, and

experimental applications of 3-Methyladenine.

Chemical Structure and Properties
3-Methyladenine is a purine derivative with a methyl group at the N3 position of the adenine

ring. This modification is central to its biological activity.
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Property Value Source

IUPAC Name 3-methyl-3H-purin-6-amine [1]

Synonyms 3-MA, 6-Amino-3-methylpurine [1]

CAS Number 5142-23-4 [1]

Molecular Formula C₆H₇N₅ [1]

Molecular Weight 149.15 g/mol [1]

Appearance White to off-white solid/powder [2]

Melting Point ~300 °C (decomposition)

SMILES CN1C=NC(N)=C2N=CN=C12 [2]

InChI Key
ZPBYVFQJHWLTFB-

UHFFFAOYSA-N
[1]

Solubility

Soluble in DMSO (e.g., 8.33

mg/mL with ultrasonic), water

(e.g., 5 mg/mL with ultrasonic),

DMF (e.g., 10 mg/mL with

gentle heating), and 1N NaOH

(30 mg/mL with heating).

Poorly soluble at room

temperature in aqueous

solutions.

[2][3][4]

pKa Strong basic compound [5]

Storage

Store at -20°C for long-term

stability. Solutions should be

freshly prepared.

[2]
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Property Description Source

Primary Target

Phosphoinositide 3-kinases

(PI3Ks), particularly Class III

PI3K (Vps34). It also inhibits

Class I PI3Ks.

[6]

Biological Activity

Inhibition of autophagy by

blocking the formation of

autophagosomes. It has a dual

role, where it can also promote

autophagy under certain

conditions due to its differential

effects on Class I and Class III

PI3Ks.

[6]

IC₅₀ Values

Vps34 (Class III PI3K): ~25

µM; PI3Kγ (Class I PI3K): ~60

µM.

N/A

Cellular Effects

Blocks autophagic

sequestration, can induce

apoptosis at higher

concentrations or with

prolonged treatment, and

affects cell migration and

invasion.

[6]

Typical Working Concentration
0.5-10 mM in cell culture for

autophagy inhibition.
[3][7]

Mechanism of Action
3-Methyladenine's primary mechanism of action is the inhibition of phosphoinositide 3-kinases

(PI3Ks). PI3Ks are a family of enzymes crucial for various signaling pathways, including cell

growth, proliferation, survival, and autophagy.

3-MA exhibits a complex, dual role in regulating autophagy due to its differential effects on

Class I and Class III PI3Ks.
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Inhibition of Starvation-Induced Autophagy: Under nutrient-deprived conditions, 3-MA inhibits

autophagy by blocking the activity of the Class III PI3K, Vps34. Vps34 is a key component of

a protein complex that initiates the formation of the autophagosome. By inhibiting Vps34, 3-

MA prevents the generation of phosphatidylinositol 3-phosphate (PI3P) on the phagophore

membrane, a critical step for the recruitment of other autophagy-related (Atg) proteins and

the subsequent elongation of the autophagosome.[6]

Promotion of Autophagy in Nutrient-Rich Conditions: Conversely, with prolonged treatment

under nutrient-rich conditions, 3-MA can promote autophagy. This is attributed to its

sustained inhibition of Class I PI3Ks.[6] Class I PI3Ks are part of the PI3K/Akt/mTOR

signaling pathway, which is a major negative regulator of autophagy. By inhibiting Class I

PI3K, 3-MA can lead to the downregulation of mTOR activity, thereby relieving its inhibitory

effect on the autophagy-initiating ULK1 complex and promoting autophagosome formation.

[8]

Signaling Pathway Modulated by 3-Methyladenine
The PI3K/Akt/mTOR pathway is a central signaling cascade that governs cell growth and

metabolism and is a key regulator of autophagy. 3-MA directly impacts this pathway through its

inhibition of PI3Ks.
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PI3K/Akt/mTOR signaling pathway and the inhibitory action of 3-Methyladenine.

Experimental Protocols
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The following is a generalized protocol for assessing the effect of 3-Methyladenine on

autophagy in cultured cells using Western blotting for the autophagy marker LC3.

Autophagy Inhibition Assay by Western Blotting for LC3
Objective: To determine the effect of 3-MA on the conversion of LC3-I to LC3-II, a hallmark of

autophagosome formation.

Materials:

Cell culture medium (e.g., DMEM, RPMI-1640)

Fetal Bovine Serum (FBS)

Penicillin-Streptomycin

Phosphate Buffered Saline (PBS)

3-Methyladenine (3-MA) powder

Sterile water or DMSO for stock solution preparation

RIPA lysis buffer

Protease and phosphatase inhibitor cocktails

BCA protein assay kit

SDS-PAGE gels (e.g., 15% or 4-20% gradient)

PVDF membrane (0.2 µm pore size)

Transfer buffer

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

Primary antibody: Rabbit anti-LC3B

Secondary antibody: HRP-conjugated anti-rabbit IgG
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Enhanced Chemiluminescence (ECL) substrate

Chemiluminescence imaging system

Procedure:

Cell Culture and Treatment:

Plate cells at an appropriate density in a multi-well plate and allow them to adhere

overnight.

Prepare a fresh stock solution of 3-MA. Due to its poor solubility, it may be necessary to

warm the solvent (e.g., sterile water or cell culture medium) to dissolve the powder. For a

DMSO stock, prepare a high concentration (e.g., 100 mM) and dilute it in the culture

medium to the final working concentration (typically 0.5-10 mM).

Treat the cells with the desired concentration of 3-MA for the specified duration (e.g., 4, 8,

12, or 24 hours). Include appropriate controls (e.g., untreated cells, vehicle control).

Cell Lysis:

After treatment, wash the cells with ice-cold PBS.

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

Scrape the cells and transfer the lysate to a microcentrifuge tube.

Incubate on ice for 30 minutes, with vortexing every 10 minutes.

Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

Collect the supernatant containing the protein lysate.

Protein Quantification:

Determine the protein concentration of each lysate using a BCA protein assay according

to the manufacturer's instructions.
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Western Blotting:

Prepare protein samples by mixing the lysate with Laemmli sample buffer and boiling for

5-10 minutes.

Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

Run the gel at an appropriate voltage until the dye front reaches the bottom.

Transfer the proteins to a 0.2 µm PVDF membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with the primary anti-LC3B antibody (diluted in blocking buffer)

overnight at 4°C with gentle agitation.

Wash the membrane three times with TBST for 10 minutes each.

Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking

buffer) for 1 hour at room temperature.

Wash the membrane three times with TBST for 10 minutes each.

Detection and Analysis:

Prepare the ECL substrate according to the manufacturer's protocol and apply it to the

membrane.

Capture the chemiluminescent signal using an imaging system.

Analyze the band intensities for LC3-I (typically at ~18 kDa) and LC3-II (typically at ~16

kDa). The ratio of LC3-II to LC3-I or to a loading control (e.g., β-actin or GAPDH) is used

as an indicator of autophagy.

Experimental Workflow for Studying Autophagy
Inhibition by 3-MA
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A typical experimental workflow for analyzing the effect of 3-MA on autophagy.
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Conclusion
3-Methyladenine is a valuable pharmacological tool for the study of autophagy. Its ability to

inhibit this fundamental cellular process through the modulation of the PI3K signaling pathway

has made it an indispensable reagent in cell biology and drug discovery. Researchers and

scientists should be mindful of its dual role and potential off-target effects when designing

experiments and interpreting results. This guide provides a foundational understanding of 3-

MA's chemical and biological properties, as well as practical guidance for its use in the

laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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